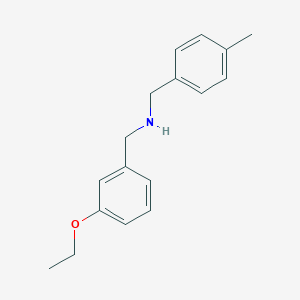

![molecular formula C13H12N2O2 B502419 2-[(Pyridin-3-ylmethyl)amino]benzoic acid CAS No. 282719-60-2](/img/structure/B502419.png)

2-[(Pyridin-3-ylmethyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Pyridin-3-ylmethyl)amino]benzoic acid” is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H12N2O2 . The InChI code for this compound is 1S/C13H12N2O2/c16-13(17)11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17) .Aplicaciones Científicas De Investigación

1. Crystallography and Molecular Assembly

- Co-Crystal Formation : The molecule forms co-crystals through hydrogen bonding, which can be useful in studying molecular interactions and assembling extended ribbons for potential material applications (Lemmerer & Bourne, 2012).

2. Complexation and Coordination Chemistry

- Metal Complex Formation : It is used to prepare complexes with metals like Co, Ni, and Cu, which are then studied using spectroscopic techniques. This is significant in understanding coordination chemistry and developing new materials (Woodburn et al., 2010).

3. Photophysical Properties and Luminescence

- Aggregation Enhanced Emission : Derivatives of this molecule exhibit luminescence and form nano-aggregates with enhanced emission in specific solvents, relevant in the development of luminescent materials and sensors (Srivastava et al., 2017).

4. Biological Imaging Applications

- Fluorescent Zn(II) Sensors : As part of asymmetrically derivatized fluorescein-based dyes, the molecule aids in the creation of sensors with improved selectivity for Zn(II), useful in confocal microscopy and biological imaging (Nolan et al., 2006).

5. Coordination Polymers and Photophysical Properties

- Lanthanide Coordination Compounds : Its derivatives aid in synthesizing lanthanide complexes, which are characterized for their photophysical properties. This has implications in the study of light harvesting chromophores (Sivakumar et al., 2011).

6. Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Derivatives with pyrazole moieties have been evaluated for their effectiveness as corrosion inhibitors, showing significant potential in protecting metal surfaces (El Hajjaji et al., 2018).

7. Catalysis and Synthesis

- Transfer Hydrogenation Catalysts : The molecule forms complexes that act as catalysts in transfer hydrogenation processes, a critical reaction in organic chemistry and industrial processes (Prakash et al., 2014).

Propiedades

IUPAC Name |

2-(pyridin-3-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJNZGFTQBXPNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)-2-propanol](/img/structure/B502336.png)

![N-{[5-(4-bromo-3-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502337.png)

![1-(4-{5-[(Cyclopropylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B502338.png)

![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502341.png)

![1-{[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B502344.png)

![N-{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502346.png)

![2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethanol](/img/structure/B502347.png)

![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502351.png)

![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}prop-2-en-1-amine](/img/structure/B502354.png)

![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B502355.png)

![2-{[2-({[5-(3-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502356.png)

![1-(4-methoxyphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B502357.png)

![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylpropane-1,3-diamine](/img/structure/B502358.png)